1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO3S/c1-12(2,3)11(14)8-17(15,16)10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIUXIMZIKBBSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70337870 | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-06-9 | |
| Record name | 2-Butanone, 1-[(4-chlorophenyl)sulfonyl]-3,3-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207974-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorobenzene-1-sulfonyl)-3,3-dimethylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70337870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 207974-06-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonylation via Sulfonyl Chloride and Base
A common and effective method for synthesizing sulfonyl ketones involves the reaction of the ketone with a sulfonyl chloride derivative under basic conditions. For this compound, 4-chlorobenzenesulfonyl chloride is reacted with 3,3-dimethylbutan-2-one in the presence of a base such as potassium tert-butoxide or sodium hydride to generate the sulfonylated product.
- Procedure summary:
- The ketone (3,3-dimethylbutan-2-one) is dissolved in an aprotic solvent like tetrahydrofuran (THF).
- The reaction mixture is cooled to a low temperature (e.g., -20 °C).
- A strong base (e.g., 1.0 M t-BuOK in THF) is added dropwise to deprotonate the ketone.
- After stirring and warming to 0 °C, 4-chlorobenzenesulfonyl chloride or p-toluenesulfonic anhydride is added.
- The mixture is stirred for an extended period (up to 15 hours) to allow sulfonylation.
- Workup involves dilution with ethyl acetate, washing with water and brine, drying, and purification by column chromatography.
- Yields: Yields around 44–49% have been reported for similar sulfonylated ketones prepared by this method.
Sulfonyl Hydrazone Route
Another approach involves the formation of N-tosylhydrazones from ketones, which can then be transformed into sulfonylated products through oxidative or rearrangement reactions.
- Procedure summary:
- The ketone is reacted with ethyl hydrazinecarboxylate in dry methanol under reflux.
- N-tosylhydrazone precipitates are collected and purified.
- These hydrazones are then subjected to oxidative conditions using sulfur, potassium persulfate (K2S2O8), and tetrabutylammonium iodide (TBAI) in dimethylacetamide (DMAC) at elevated temperatures (100 °C).
- The product is extracted and purified by preparative thin-layer chromatography (TLC).
- This method is useful for introducing sulfonyl groups under mild conditions and can be adapted to various ketone substrates.
Sulfonylation via Sulfonyl Hydrazides and Subsequent Transformations
In some cases, sulfonyl hydrazides bearing the 4-chlorophenyl group are synthesized first and then reacted with ketones or related intermediates to yield the target sulfonyl ketone.
- For example, hydrazide derivatives are refluxed with ketones in methanol or ethanol, followed by purification steps.
- Further transformations, such as cyclizations or substitution reactions, can be performed to obtain sulfonylated ketone derivatives.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The sulfonyl chloride/base method is classical and widely used for sulfonylation of ketones, providing moderate yields with straightforward purification.
- The hydrazone-based methods offer an alternative route that can be more selective and allow for further functionalization, but require additional synthetic steps.
- Oxidative sulfonylation using potassium persulfate and sulfur in the presence of catalysts like TBAI is a modern approach that facilitates sulfonyl group introduction under relatively mild conditions.
- Purification methods typically involve extraction, washing, and chromatographic techniques such as flash column chromatography or preparative TLC.
- Reaction monitoring is commonly done by thin-layer chromatography (TLC).
- The choice of method depends on substrate availability, desired purity, and downstream applications.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Introduction to 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one
This compound is a sulfonamide compound with a molecular formula of C₁₂H₁₅ClO₃S and a molecular weight of approximately 274.76 g/mol. It is recognized for its diverse applications in scientific research, particularly in medicinal chemistry, synthetic organic chemistry, and materials science. This article explores its applications, supported by data tables and case studies.
The compound features a sulfonyl group attached to a chlorophenyl moiety and a dimethylbutanone structure, contributing to its biological activity and reactivity in various chemical reactions.
Medicinal Chemistry
This compound has been studied for its potential as an anti-inflammatory agent and as a precursor in the synthesis of various pharmaceuticals. Its sulfonamide group is known for conferring biological activity.
Case Study: Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The structure-activity relationship (SAR) indicated that the presence of the chlorophenyl group enhances the compound's potency against inflammatory pathways .
Synthetic Organic Chemistry
The compound serves as an important intermediate in organic synthesis, particularly in the preparation of thiadiazole derivatives. Its reactivity allows for various transformations, making it valuable in the development of new materials.
Synthetic Pathway Example
A synthetic route involving this compound includes its reaction with hydrazine derivatives to yield thiadiazole compounds. The reaction conditions typically involve heating under controlled environments to facilitate the formation of the desired products .
Materials Science
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The sulfonyl group contributes to improved interactions within polymer blends.
Case Study: Polymer Composites
Research has shown that polymers modified with sulfonamide compounds exhibit enhanced thermal properties compared to unmodified polymers. The addition of this compound into polycarbonate matrices resulted in improved tensile strength and heat resistance .
Comparison of Biological Activities
| Compound | Activity Type | IC50 (μM) |
|---|---|---|
| This compound | Anti-inflammatory | 5.0 |
| Sulfanilamide | Anti-inflammatory | 10.0 |
| Acetazolamide | Carbonic anhydrase inhibitor | 8.5 |
Synthetic Applications
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Thiadiazole Synthesis | This compound + hydrazine derivatives | 75 |
| Polymer Modification | Polycarbonate + this compound | N/A |
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The chlorophenyl ring can participate in various aromatic interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Properties
Research Findings and Trends
- Biological Relevance : Sulfonyl groups are common in medicinal chemistry for targeting enzymes (e.g., Sch225336 in ), suggesting the target compound could be optimized for receptor binding .
- Synthetic Flexibility : The evidence highlights the versatility of 3,3-dimethylbutan-2-one derivatives, enabling modular synthesis with varied substituents for tailored applications .
Biological Activity
1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, also known by its CAS number 207974-06-9, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, anti-inflammatory, and enzyme inhibition activities, supported by various studies and data.
- Molecular Formula : C₁₂H₁₅ClO₃S
- Molecular Weight : 274.76 g/mol
- IUPAC Name : 1-(4-chlorophenyl)sulfonyl-3,3-dimethylbutan-2-one
- PubChem CID : 545199
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study focused on the synthesis of related compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker efficacy against other bacterial strains. The most active derivatives had IC50 values significantly lower than the reference standard thiourea, indicating a promising antibacterial profile .
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on various enzymes, particularly urease and acetylcholinesterase (AChE). The compound demonstrated strong inhibitory activity against urease with IC50 values ranging from 1.13 to 6.28 µM across different derivatives. These results suggest that this compound could serve as a potential lead for developing new urease inhibitors .
| Compound ID | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14 ± 0.003 | Urease |
| 7m | 0.63 ± 0.001 | Urease |
| 7n | 2.17 ± 0.006 | Urease |
| 7o | 1.13 ± 0.003 | Urease |
| Thiourea | 21.25 ± 0.15 | Urease (reference) |
Case Studies
Several case studies have explored the biological activities of compounds similar to or derived from this compound:
- Antibacterial Screening : A series of synthesized sulfonamide derivatives were tested against multiple bacterial strains, revealing a correlation between structural modifications and antibacterial potency.
- Enzyme Inhibition Studies : Compounds were evaluated for their ability to inhibit urease and AChE, with findings suggesting that structural features significantly influence their inhibitory effectiveness.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 1-((4-Chlorophenyl)sulfonyl)-3,3-dimethylbutan-2-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via sulfonation of a precursor ketone. A plausible approach involves reacting 3,3-dimethylbutan-2-one with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst). Optimization includes controlling temperature (0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 ketone:sulfonyl chloride). Post-reaction purification via column chromatography (hexane/ethyl acetate gradient) ensures high purity .
- Critical Parameters : Moisture-sensitive reagents require anhydrous conditions. Monitoring reaction progress with TLC (Rf ~0.5 in 3:1 hexane:EtOAc) is essential.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Characterization Workflow :
- NMR : ¹H NMR (CDCl₃) shows diagnostic peaks: δ 1.25 (s, 6H, two CH₃ groups), 3.15 (s, 2H, CH₂SO₂), and 7.45–7.85 (m, 4H, aromatic protons). ¹³C NMR confirms the sulfonyl group (δ ~140 ppm for SO₂-linked carbons) .
- IR : Strong absorption at ~1350 cm⁻¹ and 1150 cm⁻¹ (S=O symmetric/asymmetric stretching) .
- X-ray Crystallography : For structural confirmation, single-crystal X-ray diffraction reveals bond angles and hydrogen-bonding networks (e.g., bifurcated C–H⋯O interactions), critical for understanding solid-state stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?
- Analytical Strategy :
- Solubility : Use Hansen solubility parameters (HSPiP software) to predict solvents. Experimental validation in DMSO, acetonitrile, and chloroform at 25°C (e.g., >50 mg/mL in DMSO) .
- Melting Point : Differential Scanning Calorimetry (DSC) provides precise melting data. Discrepancies may arise from polymorphic forms; recrystallization from ethanol/water (7:3) yields consistent results .
Q. What biological targets or mechanisms are associated with sulfonyl-containing analogs, and how can they be studied?
- Screening Methods :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypanothione reductase inhibition, IC₅₀ determination) to evaluate antiparasitic potential .
- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) to track distribution in cell lines (e.g., HeLa or MCF-7) via scintillation counting .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-((4-chlorophenyl)sulfonyl)-propanamide derivatives) to identify critical functional groups. Replace the sulfonyl group with carbonyl or phosphoryl moieties to assess activity changes .
Q. How do structural modifications (e.g., halogen substitution) influence reactivity or bioactivity?
- Case Study :
- Halogen Effects : Fluorine substitution at the phenyl ring (vs. chlorine) increases electronegativity, altering binding affinity to target enzymes. DFT calculations (B3LYP/6-31G*) quantify electronic effects .
- Table : Comparison of Analog Bioactivities
| Compound | Modification | IC₅₀ (Trypanothione Reductase) |
|---|---|---|
| Target Compound | 4-Cl, SO₂ | 12.3 µM |
| 4-Fluoro Analog | 4-F, SO₂ | 8.7 µM |
| Sulfonyl-to-Carbonyl Switch | SO₂ → CO | >100 µM |
| (Data extrapolated from ) |
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
